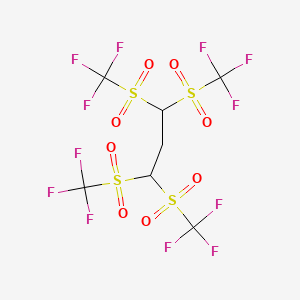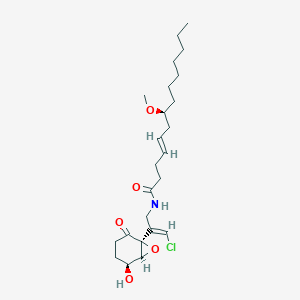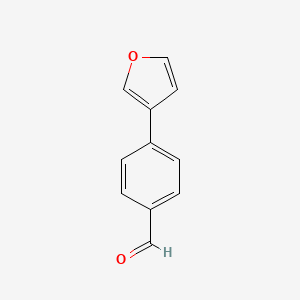
4-(Furan-3-yl)benzaldehyde
Übersicht
Beschreibung
4-(Furan-3-yl)benzaldehyde is a benzaldehyde derivative. It is characterized by the presence of an aldehyde group (-CHO) attached to a benzene ring. The molecular formula of 4-(Furan-3-yl)benzaldehyde is C11H8O2 .
Synthesis Analysis
The synthesis of benzofuran derivatives has been performed . The structures of the produced compounds were confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .Molecular Structure Analysis
The 4-(Furan-3-yl)benzaldehyde molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), and 1 Furane(s) .Chemical Reactions Analysis
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Physical And Chemical Properties Analysis
The physical properties of 4-(Furan-3-yl)benzaldehyde include its molecular weight, which is 172.18 . It is a yellowish powder with a strong odor and is soluble in organic solvents like ethanol, ether, and chloroform.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, such as “4-(Furan-3-yl)benzaldehyde”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance . For example, a series of 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized and screened for in-vitro activity against various bacteria .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been used in the fight against bacterial strain-caused infection .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biomass Conversion
Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These chemicals can be economically synthesized from biomass via FPCs, showing the potential for bio-based materials beyond the broadly promoted manufacture of fuels and monomers .
Cytotoxic Effects
Some furan derivatives have been found to have different cytotoxic effects toward lung carcinoma . This suggests potential applications in cancer research and treatment .
Wirkmechanismus
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to undergo various structural reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially alter the structure of the target molecules, thereby affecting their function.
Biochemical Pathways
Furan-containing compounds are known to interact with a variety of biochemical pathways . For instance, they have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Pharmacokinetics
A similar compound, 4-(furan-2-yl)benzaldehyde, has been found to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties can potentially affect the bioavailability of the compound.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They can potentially alter the structure and function of their target molecules, leading to various cellular effects.
Action Environment
The action, efficacy, and stability of 4-(Furan-3-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also potentially influence its action.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMHBNQYXZEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885465-98-5 | |
| Record name | 4-(3-Furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885465-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(Furan-3-yl)benzaldehyde in the context of the Sarcodontia crocea fungus?
A1: 4-(Furan-3-yl)benzaldehyde is a newly discovered natural product found in Sarcodontia crocea []. This compound is believed to contribute to the characteristic odor of the fungus, which is an important factor in identifying the species []. While it showed weak antifungal activity against some plant pathogens, its potency against bacteria was limited []. This suggests its role in the fungus might be ecological rather than directly related to defense mechanisms.
Q2: What are the structural characteristics of 4-(Furan-3-yl)benzaldehyde?
A2: While the provided research abstract does not explicitly state the molecular formula or weight of 4-(Furan-3-yl)benzaldehyde, it mentions that its structure was primarily elucidated using 2D NMR techniques []. This implies that the researchers used NMR data to determine the compound's structure, including the connectivity of atoms and functional groups.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


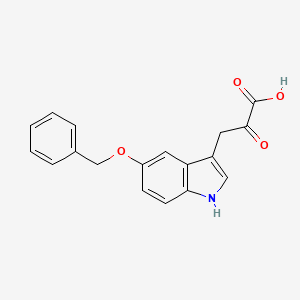
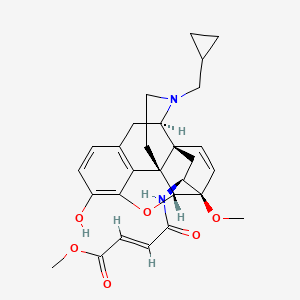

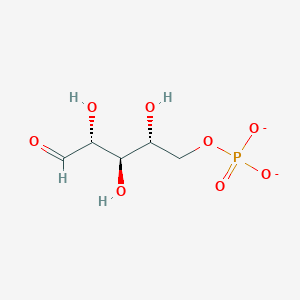
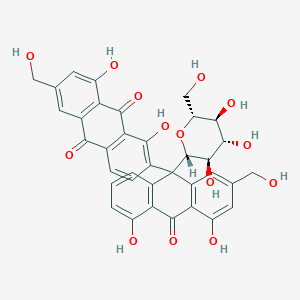
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)


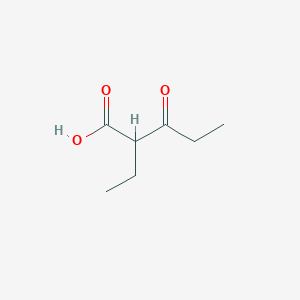
![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)
